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A comprehensive guide for researchers, scientists, and drug development professionals on the

pivotal discovery of artemisinin, detailing the historical timeline, experimental protocols, and

scientific data that underpin this Nobel Prize-winning achievement.

Introduction
The discovery of artemisinin, a potent antimalarial compound, stands as a landmark

achievement in modern medicine. This technical guide provides an in-depth exploration of the

historical and scientific journey that led to its isolation and development. From its origins in

traditional Chinese medicine to its elucidation through rigorous scientific methodology, the story

of artemisinin offers valuable insights into natural product drug discovery. This document

details the key milestones, experimental procedures, and quantitative data that were

foundational to this medical breakthrough, which has saved millions of lives.

Historical Timeline and Project 523
The discovery of artemisinin was a direct result of a large-scale, secret military project initiated

by the Chinese government on May 23, 1967, codenamed "Project 523".[1][2] The project was

a response to the emergence of chloroquine-resistant malaria, which was causing significant

casualties during the Vietnam War.[2] The initiative brought together over 500 scientists from

more than 60 institutions, organized into three main streams: synthetic compounds, clinical

studies, and traditional Chinese medicine.[1][2]
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The traditional Chinese medicine branch proved to be the most fruitful. In 1969, Tu Youyou, a

researcher at the Academy of Traditional Chinese Medicine (now the China Academy of

Chinese Medical Sciences), was appointed head of a research group tasked with screening

traditional remedies for antimalarial activity.[3][4]

Key Milestones in the Discovery and Development of Artemisinin:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4966551/
https://laskerfoundation.org/winners/artemisinin-therapy-for-malaria/
https://www.benchchem.com/product/b1196932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Year Milestone
Key
Individuals/Groups

Reference

1967

Launch of "Project

523" by the Chinese

government.

Mao Zedong, Zhou

Enlai
[1][2]

1969

Tu Youyou is

appointed head of a

research group within

Project 523 to

investigate traditional

Chinese medicines.

Tu Youyou [3][4]

1971

Tu Youyou's team

screens over 2,000

traditional recipes and

identifies Artemisia

annua (qinghao) as a

promising candidate.

Tu Youyou and her

team
[3]

Oct 1971

Inspired by ancient

texts, Tu Youyou's

team successfully

uses a low-

temperature ether

extraction method to

obtain a highly

effective extract of

Artemisia annua.

Tu Youyou [3][5]

1972

The active compound,

later named

qinghaosu

(artemisinin), is

isolated as a

crystalline substance.

Tu Youyou and her

team
[6][7]

Aug-Oct 1972 The first clinical trial of

the Artemisia annua

Tu Youyou and her

team

[3][5]
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extract is conducted in

Hainan province,

demonstrating its

efficacy in malaria

patients.

1973

The more potent

derivative,

dihydroartemisinin, is

synthesized.

Tu Youyou and her

team
[8]

1975

The chemical

structure of

artemisinin is

elucidated.

Tu Youyou and

collaborators
[6]

1977

The structure of

artemisinin is first

published in a

Chinese journal.

Qinghaosu

Antimalarial

Coordinating

Research Group

[6]

1979

The first English-

language publication

on the clinical efficacy

of artemisinin

appears.

Qinghaosu

Antimalarial

Coordinating

Research Group

[7]

1981
Project 523 is officially

terminated.
Chinese Government [2]

Experimental Protocols
Extraction and Isolation of Artemisinin (circa 1971)
The breakthrough in isolating artemisinin came from a critical insight by Tu Youyou, who, after

consulting ancient Chinese medical texts, hypothesized that the traditional high-temperature

extraction methods were destroying the active compound.[3][5] This led to the development of

a low-temperature ether extraction protocol.

Protocol:
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Plant Material: Leaves of Artemisia annua L. were collected and air-dried.

Extraction Solvent: Diethyl ether was used as the solvent.

Extraction Procedure: The dried leaves were macerated in diethyl ether at a low

temperature. While the exact temperature is not specified in many English-language

sources, the boiling point of diethyl ether (34.6 °C) suggests the extraction was performed at

or near room temperature to avoid heat.

Purification:

The initial ether extract was treated with an alkaline solution (e.g., sodium hydroxide

solution) to remove acidic components, which were found to be inactive and contributed to

toxicity.[5]

The remaining neutral portion of the extract, containing the active compound, was then

subjected to further purification steps, including silica gel column chromatography, to yield

the crystalline artemisinin.[5]

Structural Elucidation of Artemisinin (circa 1972-1975)
The determination of artemisinin's unique chemical structure was a collaborative effort

involving various analytical techniques.

Methodologies Used:

Elemental Analysis: Determined the molecular formula to be C₁₅H₂₂O₅.[6]

Mass Spectrometry: Provided the molecular weight of 282 g/mol .[6]

Spectrophotometry (Infrared and UV-Vis): Infrared spectroscopy indicated the presence of a

lactone ring. The lack of a strong UV chromophore was also a key finding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were crucial in

piecing together the carbon-hydrogen framework of the molecule.

X-ray Crystallography: This technique ultimately confirmed the complete stereostructure of

artemisinin, revealing its most unusual feature: a 1,2,4-trioxane ring, an endoperoxide
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bridge that is critical for its antimalarial activity.[6]

Physicochemical Properties of Artemisinin:

Property Value Reference

Molecular Formula C₁₅H₂₂O₅ [6]

Molecular Weight 282.33 g/mol [6]

Melting Point 156-157 °C [6]

Appearance
Colorless, crystalline

substance
[6]

Synthesis of Dihydroartemisinin (DHA) (circa 1973)
Dihydroartemisinin, a more potent derivative, was first synthesized by the reduction of

artemisinin.

Protocol:

Starting Material: Purified artemisinin.

Reducing Agent: Sodium borohydride (NaBH₄) was used as the reducing agent.

Solvent: The reaction was typically carried out in methanol.

Procedure: Artemisinin was dissolved in methanol and cooled. Sodium borohydride was

then added portion-wise to reduce the lactone group to a lactol, forming dihydroartemisinin.

Work-up and Purification: The reaction was quenched, and the product was extracted and

purified, often by recrystallization, to yield dihydroartemisinin.

Plasmodium berghei Mouse Model for Antimalarial
Screening (circa 1970s)
The Plasmodium berghei mouse model was the primary in vivo screening tool used during

Project 523 to test the efficacy of various herbal extracts.
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Protocol:

Animal Model: Mice (strain often unspecified in early texts, but likely a common laboratory

strain) were used as the host.

Parasite:Plasmodium berghei, a rodent malaria parasite, was used for infection.

Infection: Mice were infected with P. berghei, typically through intraperitoneal injection of

infected blood.

Treatment: The test extract (e.g., the ether extract of Artemisia annua) was administered to

the infected mice, usually orally.

Evaluation: The effectiveness of the extract was determined by monitoring the level of

parasitemia (the percentage of red blood cells infected with the parasite) in the treated mice

compared to a control group of infected but untreated mice. A 100% inhibition of parasitemia

was the goal and was achieved with the neutral ether extract of Artemisia annua.[3]

Clinical Trial Data
The first clinical trial of the Artemisia annua extract was conducted from August to October

1972 in Hainan province. This pivotal study provided the first evidence of its efficacy in

humans.

Summary of the 1972 Hainan Clinical Trial:
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Parameter Data Reference

Number of Patients 21 [3][5]

Malaria Type

9 Plasmodium falciparum, 11

Plasmodium vivax, 1 mixed

infection

[9]

Treatment
Neutral ether extract of

Artemisia annua
[3][5]

Outcome
Rapid clearance of fever and

parasites from the blood
[6]

Comparison

The extract was reported to be

more effective than the

chloroquine control group.

[6]

Signaling Pathways and Experimental Workflows
Artemisinin's Mechanism of Action: The Heme-
Activation Pathway
The antimalarial activity of artemisinin is dependent on its endoperoxide bridge. The currently

accepted mechanism involves the activation of this bridge by heme, which is produced during

the digestion of hemoglobin by the malaria parasite within red blood cells.

Malaria Parasite in Red Blood Cell

Hemoglobin

Heme (Fe²⁺)

Digestion

Activated Artemisinin
(Carbon-centered radicals)Activates

Artemisinin
(with endoperoxide bridge)

Cleavage of
endoperoxide bridge

Parasite Proteins

Alkylation and
Oxidative Damage Parasite DeathLeads to

Click to download full resolution via product page
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Caption: Heme-mediated activation of artemisinin leading to parasite death.

Project 523: Artemisinin Discovery Workflow
The discovery of artemisinin within Project 523 followed a systematic, multi-step process that

began with traditional knowledge and culminated in a purified, clinically effective compound.
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Discovery Phase

Preclinical Phase

Clinical Phase

1. Literature Review:
Screening of >2000
traditional Chinese
medicine recipes

2. Identification of
*Artemisia annua* (Qinghao)

as a lead candidate

3. Initial Extraction:
Hot ethanol extraction

shows inconsistent results

4. Protocol Refinement:
Inspired by ancient texts,

development of low-temperature
ether extraction

5. Purification:
Removal of acidic components

to yield a neutral, highly
active extract

6. In Vivo Testing:
100% efficacy demonstrated
in *P. berghei* mouse model

7. Isolation:
Crystallization of the active

compound, qinghaosu
(artemisinin)

8. First-in-Human Trial:
Successful treatment of 21
malaria patients in Hainan

9. Structural Elucidation:
Determination of the chemical

structure of artemisinin

10. Derivative Synthesis:
Creation of more potent

derivatives like
dihydroartemisinin

Click to download full resolution via product page

Caption: Workflow of the discovery and development of artemisinin under Project 523.
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Conclusion
The discovery of artemisinin is a testament to the power of integrating traditional knowledge

with modern scientific methods. The systematic approach of Project 523, coupled with the

crucial insights and perseverance of scientists like Tu Youyou, led to the development of a

novel class of antimalarial drugs that has had an immeasurable impact on global health. This

technical guide serves to document the key scientific principles and experimental foundations

of this remarkable achievement, providing a valuable resource for the next generation of

researchers in the field of drug discovery and development.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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